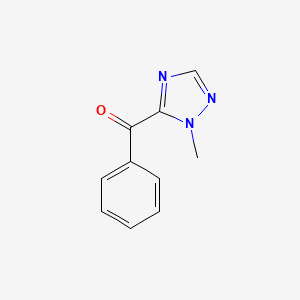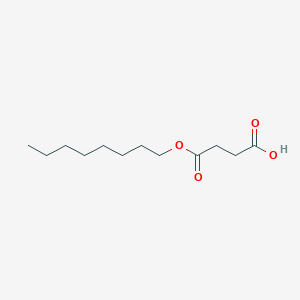
Monooctyl succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monooctyl succinate, also known as butanedioic acid 1-octyl ester, is a monoester derived from succinic acid. It is a colorless liquid with low toxicity and low volatility. This compound is primarily used as a surfactant and a potential fragrance releaser .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monooctyl succinate can be synthesized through esterification of succinic acid with octanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as fractional distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Monooctyl succinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to succinic acid and octanol.
Oxidation: It can undergo oxidation reactions to form succinic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Succinic acid and octanol.
Oxidation: Succinic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Monooctyl succinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Potential applications in biological studies due to its surfactant properties.
Medicine: Investigated for its potential use as a drug delivery agent.
Industry: Used in the production of plastics, lubricants, and emulsifiers .
Mechanism of Action
The mechanism of action of monooctyl succinate is primarily related to its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is utilized in various applications, including emulsification and lubrication .
Comparison with Similar Compounds
Similar Compounds
- Monodecyl succinate
- Monododecyl succinate
- Monohexyl succinate
Comparison
Monooctyl succinate is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant compared to its shorter or longer chain counterparts .
Properties
Molecular Formula |
C12H22O4 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
4-octoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C12H22O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h2-10H2,1H3,(H,13,14) |
InChI Key |
CKNYEUXAXWTAPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

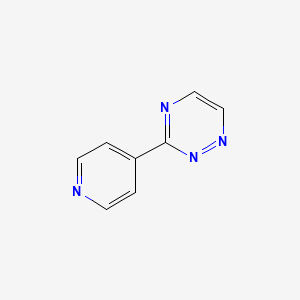
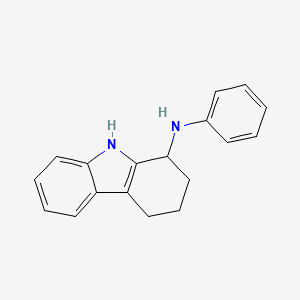
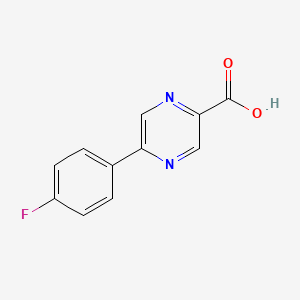
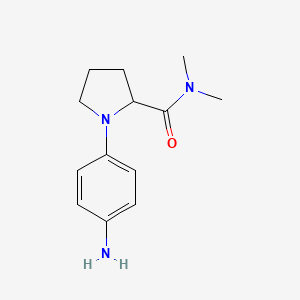
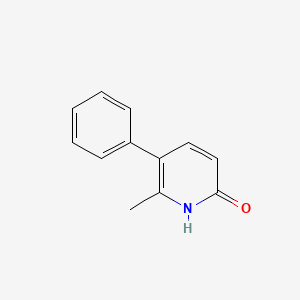

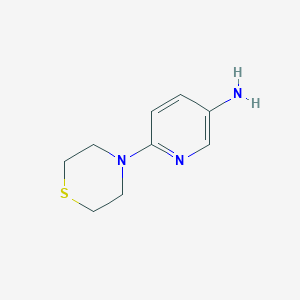
![2-Ethyl-7-(hydroxymethyl)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B8714867.png)
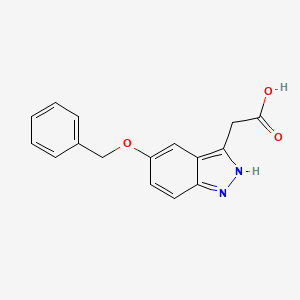
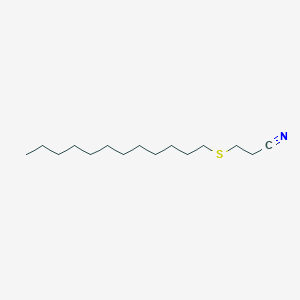
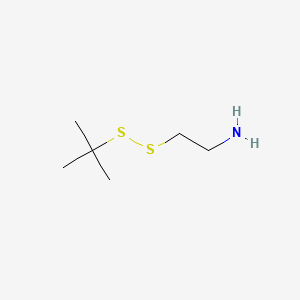
![1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]](/img/structure/B8714894.png)
